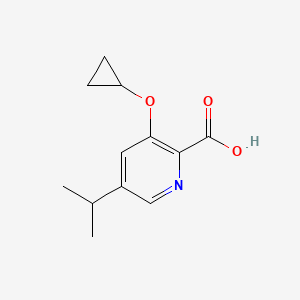

3-Cyclopropoxy-5-isopropylpicolinic acid

Description

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

3-cyclopropyloxy-5-propan-2-ylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO3/c1-7(2)8-5-10(16-9-3-4-9)11(12(14)15)13-6-8/h5-7,9H,3-4H2,1-2H3,(H,14,15) |

InChI Key |

HPTSSCXUFBVFKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(N=C1)C(=O)O)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-isopropylpicolinic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method includes the reaction of a picolinic acid derivative with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group. Subsequent alkylation with isopropyl halides can be performed to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available picolinic acid. The process includes:

Cyclopropanation: Using cyclopropyl bromide and a base such as sodium hydride.

Alkylation: Introducing the isopropyl group using isopropyl halide in the presence of a suitable catalyst.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-5-isopropylpicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the aromatic ring.

Substitution: Nucleophilic substitution reactions can be carried out to replace the cyclopropoxy or isopropyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to partially hydrogenated derivatives .

Scientific Research Applications

3-Cyclopropoxy-5-isopropylpicolinic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-isopropylpicolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The cyclopropoxy and isopropyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to allosteric sites .

Comparison with Similar Compounds

- 3-Cyclopropoxy-5-methylpicolinic acid

- 3-Cyclopropoxy-5-ethylpicolinic acid

- 3-Cyclopropoxy-5-propylpicolinic acid

Comparison: Compared to its analogs, 3-Cyclopropoxy-5-isopropylpicolinic acid exhibits unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropoxy group also imparts distinct steric and electronic effects, making it a valuable compound for various applications .

Q & A

Basic: What are the recommended synthetic pathways and characterization methods for 3-cyclopropoxy-5-isopropylpicolinic acid?

Methodological Answer:

A robust synthesis of this compound typically involves nucleophilic substitution at the picolinic acid core. Cyclopropoxy groups can be introduced via alkylation under inert conditions, using reagents like cyclopropanol derivatives and a base (e.g., NaH). Post-synthesis, characterization should include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm regioselectivity and cyclopropane ring integrity.

- High-Performance Liquid Chromatography (HPLC): For purity assessment (>95% recommended for biological assays).

- Mass Spectrometry (MS): To verify molecular weight and detect potential byproducts.

Personal protective equipment (PPE), including gloves and face shields, should be used during synthesis to minimize exposure risks .

Basic: Which analytical techniques are optimal for assessing the purity and stability of this compound in solution?

Methodological Answer:

- Stability-Indicating HPLC: Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products under stress conditions (e.g., acidic, basic, oxidative environments).

- Thermogravimetric Analysis (TGA): Evaluate thermal stability by tracking mass loss at elevated temperatures (e.g., 25–200°C).

- Dynamic Light Scattering (DLS): For solubility studies in aqueous buffers (e.g., PBS at pH 7.4).

Store solutions at –20°C under nitrogen to prevent hydrolysis of the cyclopropoxy group. Refer to safety protocols for handling corrosive reagents during analysis .

Advanced: How can researchers design experiments to investigate the compound’s stability under varying physiological conditions?

Methodological Answer:

Apply the PICO framework to structure experiments:

- Population: Simulated physiological fluids (e.g., gastric fluid at pH 1.2, plasma at pH 7.4).

- Intervention: Incubate the compound at 37°C for 24–72 hours.

- Comparison: Control samples in inert solvents (e.g., DMSO).

- Outcome: Quantify degradation via LC-MS and calculate half-life (t½).

Use FINER criteria to ensure feasibility and relevance: optimize sample sizes (n ≥ 3 replicates) and validate assays with internal standards .

Advanced: How should researchers address contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

- Comparative Meta-Analysis: Systematically review reaction conditions (e.g., solvent polarity, temperature) across studies. For example, discrepancies in cyclopropane ring opening may arise from trace moisture in aprotic solvents.

- Controlled Replication: Reproduce conflicting experiments with standardized reagents (e.g., anhydrous DMF, freshly distilled cyclopropanol).

- Statistical Validation: Apply ANOVA to identify significant differences in reaction yields or kinetic data. Document all parameters in line with guidelines for reproducibility .

Advanced: What computational strategies are effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., cyclooxygenase-2). Validate with co-crystallization data if available.

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability (e.g., RMSD < 2 Å).

- ADMET Prediction: Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability). Cross-reference results with experimental assays to resolve discrepancies. Prioritize peer-reviewed databases (e.g., PubChem, ChEMBL) for reliable parameters .

Advanced: How can researchers optimize the compound’s solubility for in vivo studies without structural modification?

Methodological Answer:

- Co-Solvent Systems: Test combinations of PEG-400, ethanol, and Labrasol® (GRAS-listed excipients) to enhance aqueous solubility.

- Cyclodextrin Complexation: Screen β-cyclodextrin derivatives (e.g., HP-β-CD) at varying molar ratios (1:1 to 1:5) via phase-solubility studies.

- Nanoformulation: Prepare liposomal or micellar formulations using phospholipids (e.g., DOPC) and characterize particle size (Zetasizer) and encapsulation efficiency (UV/Vis). Validate stability in serum-containing media for ≥24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.